molecular formula C9H8N2OS B2627151 N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide CAS No. 2411269-89-9

N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide

Cat. No.: B2627151
CAS No.: 2411269-89-9
M. Wt: 192.24
InChI Key: ABJVQWQTYGCMAM-UHFFFAOYSA-N
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Description

N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide is a chemical compound characterized by the presence of a cyano group attached to a thiophene ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide typically involves the reaction of 5-cyanothiophene-2-carbaldehyde with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the thiophene ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Cyanothiophen-2-yl)methyl]acetamide
  • N-[(5-Cyanothiophen-2-yl)methyl]but-2-enamide
  • N-[(5-Cyanothiophen-2-yl)methyl]prop-2-ynamide

Uniqueness

N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a cyano group, a thiophene ring, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(5-cyanothiophen-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-9(12)11-6-8-4-3-7(5-10)13-8/h2-4H,1,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVQWQTYGCMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(S1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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